Acetyl Pentapeptide-1
Description
Contextualization within Peptide Science and Immunomodulation
Peptides, short chains of amino acid monomers linked by peptide bonds, are fundamental to a vast array of biological processes. They can act as signaling molecules, enzyme inhibitors, and structural components, among other functions. Acetyl Pentapeptide-1, with its specific sequence of Ac-Arg-Lys-Asp-Val-Tyr-OH, is a synthetic peptide designed to mimic the action of naturally occurring biological molecules. inci.guidemobelbiochem.comalfa-chemistry.cominci.guide The addition of an acetyl group to the pentapeptide enhances its stability and influences its biological activity. inci.guidefrontiersin.org
The primary area of academic interest surrounding this compound lies in its immunomodulatory properties. inci.guidealfa-chemistry.cominci.guide It is recognized for its ability to influence the immune response at a cellular level. alfa-chemistry.com Research indicates that this compound can suppress the production of pro-inflammatory mediators, such as interleukins, specifically Interleukin-8 (IL-8). inci.guidebiomol.comcaymanchem.com This suppression, in turn, can lead to a reduction in the release of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are enzymes responsible for the degradation of extracellular matrix proteins like collagen and elastin (B1584352). inci.guide By mitigating this inflammatory cascade, this compound helps in preserving the structural integrity of tissues. inci.guide
Furthermore, some studies have explored the potential of pentapeptides, including analogs of this compound, to interact with specific cellular receptors. For instance, research into pentapeptide agonists of the Melanocortin 1 Receptor (MC1R) highlights the targeted nature of these molecules. nih.gov The MC1R is a key player in melanogenesis and also participates in cellular defense mechanisms against oxidative stress and DNA damage. nih.gov The binding of specific peptides to this receptor can initiate a signaling cascade, demonstrating the sophisticated level of control these molecules can exert. nih.govmdpi.com
Interactive Data Table: Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C32H51N9O10 | mobelbiochem.combiomol.comcaymanchem.com |
| Molecular Weight | 721.8 g/mol | mobelbiochem.comcaymanchem.com |
| Amino Acid Sequence | Ac-Arg-Lys-Asp-Val-Tyr-OH | inci.guidemobelbiochem.comalfa-chemistry.cominci.guide |
| Appearance | White to off-white powder | mobelbiochem.comulprospector.com |
| Primary Function | Immunomodulator, Anti-inflammatory | mobelbiochem.comalfa-chemistry.com |
Scope and Significance of Academic Inquiry into this compound
The academic investigation into this compound is multifaceted, spanning from its fundamental biochemical properties to its effects on complex biological systems. A significant portion of the research focuses on its potential to modulate inflammatory responses, making it a subject of interest in dermatology and tissue engineering. alfa-chemistry.cominci.guide Studies have shown its ability to soothe sensitive skin and enhance the skin's natural defense mechanisms. inci.guidealfa-chemistry.com
The significance of this research extends to the broader field of peptide-based therapeutics and cosmeceuticals. mobelbiochem.compaulaschoice.co.zaijdvl.com The ability to design synthetic peptides with specific, targeted actions opens up new avenues for addressing a variety of biological challenges. nih.gov The study of this compound contributes to a growing body of knowledge on how to create stable and effective peptide molecules. inci.guide
Research has also delved into the mechanisms by which this compound and similar peptides exert their effects. For example, investigations have explored its role in stimulating the synthesis of collagen and elastin, essential proteins for maintaining skin firmness and elasticity. mobelbiochem.comulprospector.com This line of inquiry is crucial for understanding how to counteract the degradation of the extracellular matrix that occurs during aging and in certain pathological conditions. inci.guide
Moreover, the exploration of pentapeptides as selective agonists for receptors like MC1R underscores the potential for developing highly specific therapeutic agents. nih.gov By understanding the structure-activity relationships of these peptides, researchers can design molecules with enhanced potency and selectivity, minimizing off-target effects. nih.gov The study of this compound and its analogs, therefore, serves as a valuable model for the rational design of novel bioactive peptides.
Interactive Data Table: Research Findings on this compound and Related Peptides
| Research Focus | Key Finding | Source |
|---|---|---|
| Immunomodulation | Suppresses Interleukin-8 (IL-8) secretion. | inci.guidebiomol.comcaymanchem.com |
| Extracellular Matrix | Reduces the release of Matrix Metalloproteinase-9 (MMP-9). | inci.guide |
| Collagen Synthesis | Stimulates the production of collagen. | mobelbiochem.comulprospector.com |
| Receptor Interaction | Pentapeptide analogs can act as agonists for the Melanocortin 1 Receptor (MC1R). | nih.gov |
| Skin Barrier | Can enhance the skin barrier function when combined with other oligopeptides. | medchemexpress.commedchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAYIPLKPVOJZ-LENLALOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthesis Methodologies and Characterization
Chemical Synthesis Approaches for Acetyl Pentapeptide-1
The chemical synthesis of peptides requires the sequential addition of amino acids. This process is complicated by the need to form specific amide bonds while preventing unwanted side reactions. To achieve this, protecting groups are used to temporarily block reactive functional groups on the amino acids. libretexts.org Two main strategies, Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), are employed, with SPPS being the more common method for research and production due to its efficiency and potential for automation. bachem.comgoogle.com
Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, is the standard method for chemically synthesizing peptides like this compound. nih.gov The core principle of SPPS involves attaching the C-terminal amino acid to an insoluble polymer resin and then sequentially adding the remaining amino acids. bachem.com The growing peptide chain remains covalently bound to this solid support throughout the synthesis, which simplifies the purification process as excess reagents and by-products can be easily washed away after each step. bachem.com The entire process can be automated, allowing for the efficient construction of peptide sequences. semanticscholar.org
The general SPPS cycle consists of four main steps:
Deprotection: Removal of the Nα-protecting group from the resin-bound amino acid.
Washing: Rinsing the resin to remove excess deprotection reagent and by-products.
Coupling: Adding the next Nα-protected amino acid, which is activated to facilitate the formation of a peptide bond.
Washing: Rinsing the resin to remove unreacted amino acids and coupling reagents.
This cycle is repeated until the desired pentapeptide sequence is assembled. Finally, the N-terminal amino group is acetylated, and the completed this compound is cleaved from the resin support and purified. google.com
The most widely used SPPS strategy today is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) method. semanticscholar.orgnih.gov In this protocol, the temporary Nα-amino group protection is provided by the base-labile Fmoc group.
Key Features of Fmoc-SPPS:
Nα-Protection: The Fmoc group is stable to acids but is cleaved under mild basic conditions, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.compeptide.com
Side-Chain Protection: Permanent side-chain protecting groups (e.g., tert-butyl (tBu), triphenylmethyl (Trt)) are used, which are stable to the basic conditions of Fmoc removal but are cleaved by strong acids. nih.gov
Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved in a single step using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). nih.gov
The orthogonality of the protecting groups—the ability to remove one type of group without affecting the other—is a key advantage of the Fmoc strategy. semanticscholar.org This mild approach is compatible with a wide range of modified peptides. nih.gov However, a significant side reaction can be aspartimide formation when sequences contain aspartic acid, which is exacerbated by exposure to the basic conditions used for Fmoc removal. nih.gov
Typical Fmoc-SPPS Cycle
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| 1. Swelling | N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM) | Prepares the resin for reaction by swelling the polymer matrix. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the temporary Fmoc protecting group from the N-terminus. |
| 3. Washing | DMF, Isopropyl alcohol (IPA) | Removes residual piperidine and by-products. |
| 4. Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HBTU, DIC/Oxyma), Base (e.g., DIEA) in DMF | Activates the new amino acid and forms the peptide bond. |
| 5. Washing | DMF | Removes excess reagents. |
This table outlines a generalized Fmoc-SPPS cycle. Specific reagents and reaction times can be optimized.
The original SPPS methodology developed by Merrifield utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. nih.gov This approach uses acid-labile groups for both temporary Nα-protection and permanent side-chain protection, employing different strengths of acid for selective removal.
Key Features of Boc-SPPS:
Nα-Protection: The Boc group is used for temporary Nα-protection and is removed at each cycle with a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). chempep.com
Side-Chain Protection: Side-chain protecting groups (e.g., benzyl-based ethers/esters) are more stable to TFA and are retained during the synthesis cycles.
Cleavage: Final cleavage from the resin and removal of side-chain protecting groups requires treatment with a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). nih.govresearchgate.net
While robust and effective, particularly for preventing certain side reactions like aspartimide formation, the repeated use of acid and the requirement for hazardous HF for final cleavage have led to the Fmoc strategy being more widely adopted, especially in non-specialized laboratories. semanticscholar.org However, Boc-SPPS remains valuable for synthesizing complex or long peptides where Fmoc chemistry might be problematic. nih.govresearchgate.net
Comparison of Fmoc and Boc SPPS Protocols
| Feature | Fmoc/tBu Protocol | Boc/Bzl Protocol |
|---|---|---|
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF (mild base) | 25-50% TFA in DCM (strong acid) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | HF-labile (e.g., Bzl, Z) |
| Final Cleavage Reagent | Strong acid (e.g., TFA cocktail) | Very strong acid (e.g., HF, TFMSA) |
| Primary Advantage | Mild conditions, easier automation. semanticscholar.org | Reduced risk of certain side reactions (e.g., aspartimide formation). nih.gov |
| Primary Disadvantage | Potential for aspartimide formation. nih.gov | Harsh reagents, requires special equipment for HF. semanticscholar.org |
This table provides a comparative overview of the two main SPPS strategies.
A significant innovation in SPPS is the application of microwave energy to accelerate the synthesis process. nih.gov Microwave-assisted SPPS (MW-SPPS) uses controlled microwave irradiation to heat the reaction vessel rapidly and precisely. nih.gov This technology has been shown to dramatically enhance the rates of both the coupling and deprotection steps in the synthesis cycle. formulationbio.comambiopharm.com
The primary benefits of this approach include:
Improved Purity and Yield: The rapid heating minimizes the time the peptide is exposed to reaction conditions, which can reduce the occurrence of side reactions and aggregation, leading to higher purity and better yields, especially for "difficult" sequences. nih.govformulationbio.com
Enhanced Efficiency: Microwave energy can help overcome steric hindrance and prevent the formation of secondary structures in the growing peptide chain that can impede further reactions. formulationbio.com
Microwave technology can be integrated into automated peptide synthesizers, combining the benefits of automation with accelerated reaction kinetics. nih.gov
Reported Advantages of Microwave-Assisted SPPS
| Advantage | Description |
|---|---|
| Increased Reaction Rates | Shorter heating times lead to faster completion of coupling and deprotection steps. formulationbio.com |
| Higher Peptide Purity | Reduced side reactions and aggregation result in a cleaner crude product. nih.gov |
| Improved Yields | More efficient reactions lead to a greater amount of the desired peptide. formulationbio.com |
| Greater Reproducibility | Precise temperature control ensures consistent reaction conditions. formulationbio.com |
| Efficiency for Difficult Peptides | Particularly effective for long sequences or those prone to forming β-sheets. nih.gov |
This table summarizes the key benefits of applying microwave energy to solid-phase peptide synthesis.
Before the advent of SPPS, all peptides were made using solution-phase peptide synthesis (LPPS), also known as conventional synthesis in solution. libretexts.orgnih.gov In this method, protected amino acids are coupled in a homogenous solution, and the intermediate product is isolated and purified after each step before proceeding to the next coupling. slideshare.net
While largely superseded by SPPS for routine synthesis due to its labor-intensive and time-consuming nature, LPPS remains a valuable technique for specific applications. nih.gov It is particularly well-suited for the large-scale industrial production of shorter peptides, as it can be more cost-effective and avoids the use of expensive resins. nih.gov Furthermore, because each intermediate is purified, there is no possibility of deletion sequences, and characterization can be performed at every stage of the synthesis. slideshare.net The choice of coupling reagents, such as carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt or HOAt to suppress racemization, is critical for success in LPPS. americanpeptidesociety.org
Traditional peptide synthesis, particularly SPPS, is known for generating significant amounts of chemical waste, largely due to the extensive use of hazardous solvents like DMF and DCM for washing and reaction steps. rsc.orgacs.org This has prompted research into "greening" the peptide synthesis process by applying the principles of green chemistry. peptide.com
Key areas of focus include:
Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives. Propylene carbonate and cyclopentyl methyl ether (CPME) have been investigated as potential replacements for DMF and DCM in both SPPS and LPPS. rsc.orgpeptide.com Water-based synthesis has also been explored, though the poor solubility of protected amino acids presents a challenge. acs.org
Waste Prevention: Designing syntheses to be more efficient and to minimize the formation of by-products is a core principle. This includes using more efficient coupling reagents and TFA-free cleavage protocols to avoid hazardous waste. advancedchemtech.com
The ultimate goal is to develop synthesis protocols that are not only efficient and robust but also sustainable and environmentally responsible. rsc.org
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation | Role/Type |
|---|---|---|
| This compound | - | Target Peptide |
| 9-fluorenylmethoxycarbonyl | Fmoc | Nα-Protecting Group |
| tert-butyl | tBu | Side-Chain Protecting Group |
| tert-butyloxycarbonyl | Boc | Nα-Protecting Group |
| Benzyl | Bzl | Side-Chain Protecting Group |
| Triphenylmethyl | Trt | Side-Chain Protecting Group |
| Piperidine | - | Fmoc Deprotection Reagent |
| N,N-Dimethylformamide | DMF | Solvent |
| Dichloromethane | DCM | Solvent |
| Trifluoroacetic Acid | TFA | Deprotection/Cleavage Reagent |
| Hydrogen Fluoride | HF | Cleavage Reagent |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling Reagent |
| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Reagent |
| 1-Hydroxybenzotriazole | HOBt | Coupling Additive |
| 1-Hydroxy-7-azabenzotriazole | HOAt | Coupling Additive |
| Diisopropylethylamine | DIEA | Base |
| Acetic Anhydride | Ac2O | Capping Reagent |
| Propylene Carbonate | PC | Green Solvent |
| Cyclopentyl Methyl Ether | CPME | Green Solvent |
Boc-Based Synthesis Protocols
Strategies for Research-Scale Production
For research-scale production, this compound is primarily synthesized using two main strategies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS) is the more prevalent method for synthesizing peptides like this compound in a research setting. cpcscientific.comamericanpeptidesociety.org This technique involves attaching the first amino acid to a solid resin support, followed by the sequential addition of the remaining amino acids. mtoz-biolabs.com The key advantages of SPPS are its efficiency, the ease of removing excess reagents and by-products through simple washing steps, and its amenability to automation. cpcscientific.comamericanpeptidesociety.org This makes it particularly suitable for producing short to medium-length peptides. mtoz-biolabs.com While SPPS is highly efficient, challenges can arise with longer or more complex peptides, potentially leading to lower yields and purification difficulties. mtoz-biolabs.com
Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, involves carrying out all reactions in a solution. mtoz-biolabs.com While generally more time-consuming due to the need for purification of intermediates after each step, LPPS can be advantageous for the synthesis of very short peptides or when specific modifications are required that are not compatible with solid-phase methods. americanpeptidesociety.orgcreative-peptides.com It can also be more scalable for certain industrial applications. americanpeptidesociety.org
Here is a comparative overview of the two methods:
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide is built on an insoluble solid support. mtoz-biolabs.com | All reactions and purifications occur in solution. mtoz-biolabs.com |
| Efficiency | Generally faster and more efficient, especially for longer peptides and high-throughput synthesis. cpcscientific.comamericanpeptidesociety.org | Can be more efficient for very short peptides. creative-peptides.com |
| Purification | Intermediates are purified by washing the solid support. cpcscientific.com | Requires purification of intermediates after each reaction step. americanpeptidesociety.org |
| Automation | Readily automated. mtoz-biolabs.combioduro.com | More difficult to automate. mtoz-biolabs.com |
| Scalability | Well-suited for milligram to gram scale production. mtoz-biolabs.com | Can be scaled up for industrial production of certain peptides. americanpeptidesociety.org |
Analytical and Structural Characterization Techniques
To ensure the correct synthesis and desired structure of this compound, a suite of analytical and structural characterization techniques is employed.
Advanced Spectroscopic Methods for Conformational Analysis
The three-dimensional shape or conformation of a peptide is critical to its biological function. Advanced spectroscopic methods provide insights into the secondary and tertiary structure of this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the 3D structure of peptides in solution. nih.govnih.gov Two-dimensional (2D) NMR experiments, such as COSY and NOESY, are particularly valuable. COSY helps to identify protons that are connected through chemical bonds within an amino acid, while NOESY identifies protons that are close to each other in space, providing distance constraints that are used to calculate the peptide's structure. uzh.chnmims.edu This method allows for a detailed understanding of the peptide's conformational preferences. acs.orgbenthamdirect.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides. nih.govunits.it It measures the difference in absorption of left and right circularly polarized light by the peptide bonds. americanpeptidesociety.orgmtoz-biolabs.com The resulting spectrum can indicate the presence of common secondary structures like α-helices, β-sheets, and random coils. americanpeptidesociety.orgcreative-proteomics.com This technique is particularly useful for observing conformational changes in response to environmental factors like temperature or pH. mtoz-biolabs.com
Mass Spectrometry for Sequence Verification
Mass spectrometry (MS) is a crucial tool for confirming the amino acid sequence of the synthesized peptide. nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing peptides. nih.govcreative-proteomics.com It generates multiply charged ions from the peptide in solution, which allows for the analysis of larger molecules. europeanpharmaceuticalreview.comtaylorfrancis.com ESI is often coupled with liquid chromatography (LC-MS) for simultaneous separation and analysis. thermofisher.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization method where the peptide is mixed with a matrix and ionized by a laser. creative-proteomics.comnih.gov It typically produces singly charged ions and is known for its high sensitivity and speed. nih.goveuropeanpharmaceuticalreview.com MALDI is often paired with a time-of-flight (TOF) mass analyzer. creative-proteomics.com
Following ionization, tandem mass spectrometry (MS/MS) is used to fragment the peptide. The resulting fragment ions are analyzed to determine the amino acid sequence, a process known as de novo sequencing. nih.govwikipedia.orgcreative-proteomics.com
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is essential for both purifying the synthesized this compound and assessing its final purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification and purity analysis. mtoz-biolabs.comknauer.netbachem.com Separation is based on the hydrophobicity of the peptide, using a non-polar stationary phase (like C18) and a polar mobile phase. hplc.eugilson.comcreative-proteomics.com The purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.comresolvemass.casigmaaldrich.com
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an advanced form of HPLC that uses columns with smaller particles, resulting in higher resolution, faster analysis times, and increased sensitivity. chromatographytoday.comlabmal.comchromatographyonline.com This makes it an excellent technique for detailed peptide mapping and final purity assessment, as it can separate closely related impurities more effectively than traditional HPLC. chromatographytoday.comnih.govmdpi.com
A summary of these analytical techniques is provided below:
| Technique | Primary Application | Key Information Provided |
| NMR Spectroscopy | Conformational Analysis | 3D structure in solution, inter-proton distances. nih.govbenthamdirect.com |
| Circular Dichroism | Secondary Structure Analysis | Proportions of α-helix, β-sheet, random coil. nih.govamericanpeptidesociety.org |
| Mass Spectrometry (ESI, MALDI) | Sequence Verification | Molecular weight and amino acid sequence. nih.govcreative-proteomics.com |
| RP-HPLC | Purification & Purity Assessment | Retention time, purity level. mtoz-biolabs.combachem.com |
| UHPLC | High-Resolution Purity Assessment | Enhanced separation of impurities, faster analysis. chromatographytoday.comlabmal.com |
Molecular Mechanisms of Action and Cellular Pathways
Receptor Binding and Ligand-Receptor Interactions
The initial step in the mechanism of action for Acetyl Pentapeptide-1 involves its binding to specific receptors on the surface of target cells. This interaction is critical as it dictates the specificity and nature of the downstream cellular response.
This compound, also known as Acetyl Thymopentin (B1683142), is a synthetic, acetylated peptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH. inci.guide It is designed to mimic the active site of thymopoietin (B12651440), a hormone produced by the thymus gland. inci.guide The non-acetylated form of this peptide, thymopentin (TP-5), corresponds to the amino acid sequence 32-36 of thymopoietin and is considered to exhibit the full biological activity of the parent hormone. caymanchem.comgoogle.com
Research into the binding properties of thymopoietin and its active fragment, thymopentin, has identified a specific cellular receptor. Studies have demonstrated that thymopoietin potently interacts with the nicotinic acetylcholine (B1216132) receptor. mdpi.com Further investigations confirmed that thymopoietin and thymopentin bind with high affinity to this receptor, specifically to the region that also binds α-bungarotoxin, a well-known antagonist of this receptor type. conicet.gov.arnih.gov One study using reconstituted nicotinic receptors in lipid vesicles found that thymopentin (Arg-Lys-Asp-Val-Tyr) accelerates the receptor's desensitization, a process of cholinergic-induced inactivation. researchgate.net This suggests that the nicotinic acetylcholine receptor is a primary target for this compound, through which it exerts its modulatory effects.
Molecular docking and simulation are computational techniques used to predict and analyze the interaction between a ligand, such as a peptide, and its receptor at the atomic level. nih.govnih.gov These studies provide valuable insights into binding affinity, the specific orientation of the ligand within the receptor's binding site, and the key amino acid residues involved in the interaction.
Despite the identification of the nicotinic acetylcholine receptor as a likely target, detailed molecular docking and binding affinity simulation studies specifically for this compound are not widely available in the reviewed scientific literature. Such studies would be instrumental in precisely mapping the interaction between the Ac-Arg-Lys-Asp-Val-Tyr-OH sequence and the receptor's binding pocket, quantifying the binding energy, and understanding how acetylation of the peptide influences this interaction compared to its non-acetylated counterpart, thymopentin.
Investigation of Specific Cellular Receptors for this compound
Intracellular Signaling Cascades Modulated by this compound
Following receptor binding, this compound influences intracellular signaling cascades to modulate cellular functions. Its primary documented role in skincare relates to the attenuation of inflammatory pathways.
This compound is recognized for its anti-inflammatory properties, which are primarily achieved by downregulating the production and release of key inflammatory mediators in skin cells.
Keratinocytes, the main cells of the epidermis, can produce a range of pro-inflammatory cytokines, including Interleukin-8 (IL-8), in response to stimuli. nih.gov IL-8 is a potent chemokine that plays a central role in recruiting neutrophils to sites of inflammation. nih.govnih.gov
This compound has been shown to suppress the secretion of IL-8 in human keratinocytes. inci.guidecaymanchem.com This action helps to mitigate the inflammatory response at a cellular level. By reducing the amount of IL-8 released by keratinocytes, the peptide helps to diminish the signaling that calls for an influx of inflammatory cells, thereby calming irritated skin. inci.guide One report specifies that this compound decreases IL-8 secretion in human keratinocytes when used in combination with other peptides. caymanchem.com
| Target Molecule | Cell Type | Observed Effect of this compound | Reference |
|---|---|---|---|
| Interleukin-8 (IL-8) | Human Keratinocytes | Decreases secretion | caymanchem.com |
| Interleukins (specifically IL-8) | Skin Cells | Suppresses release | inci.guide |
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading components of the extracellular matrix (ECM), such as collagen and elastin (B1584352). inci.guide MMP-9, also known as gelatinase B, is notably produced by keratinocytes and is involved in inflammatory processes and tissue remodeling. The expression and release of MMPs are often downstream consequences of an inflammatory cascade initiated by cytokines like IL-8.
The anti-inflammatory action of this compound extends to the regulation of MMPs. By suppressing the release of IL-8, this compound consequently lessens the release of metalloproteinases, with a particular effect on MMP-9. inci.guide MMP-9 is specifically responsible for the degradation of Type IV collagen, a critical protein component of the basement membrane that anchors the epidermis to the dermis. inci.guide By inhibiting the cascade that leads to MMP-9 release, this compound helps to prevent the breakdown of these crucial structural proteins, preserving the integrity of the skin's matrix. inci.guide
| Target Molecule | Function | Reported Effect of this compound | Reference |
|---|---|---|---|
| Matrix Metalloproteinase-9 (MMP-9) | Degrades Type IV Collagen in the basement membrane | Lessens release (as a consequence of IL-8 suppression) | inci.guide |
Regulation of Interleukin-8 (IL-8) Secretion in Keratinocytes
Activation of Cell Proliferation and Differentiation Pathways
This compound is recognized for its role in activating pathways that lead to cell proliferation and differentiation, which are crucial processes for tissue repair and maintenance. genscript.comgenscript.com As a signal peptide, it can mimic the body's own mechanisms to stimulate the production of extracellular matrix proteins, leading to improved skin structure and function. nih.govmdpi.commdpi.com
The peptide has been noted to influence the growth and activity of keratinocytes, the primary cells that make up the epidermis. genscript.com Formulations containing this compound, often in combination with other peptides like acetyl hexapeptide-36 and acetyl hexapeptide-38, have been shown to decrease the secretion of interleukin-8 (IL-8) in human keratinocytes. caymanchem.comglpbio.com IL-8 is a cytokine that can mediate inflammatory responses, so its reduction can help mitigate skin irritation. inci.guidecaymanchem.com Furthermore, some research indicates that certain peptides can accelerate the growth of keratinocytes. nih.gov
This compound is also thought to have a potential influence on fibroblasts, the cells responsible for synthesizing collagen and other components of the extracellular matrix. mdpi.comcosmacon.de By stimulating fibroblast activity, signal peptides can enhance the production of collagen and elastin, which are vital for maintaining the skin's firmness and elasticity. nih.govmdpi.commdpi.com This stimulation can lead to an increase in the synthesis of collagen I and III, as well as fibronectin. cosmacon.deencyclopedia.pub
Effects on Keratinocyte Growth and Activity
Exploration of Other Potential Signaling Transduction Pathways
The biological effects of peptides like this compound are mediated through various signal transduction pathways. nih.govnih.gov These pathways are complex systems that transmit signals from the cell's exterior to its interior, leading to specific cellular responses such as proliferation, differentiation, and modulation of inflammation. nih.gov
Research into peptides suggests they can act as growth factors, activating protein kinase C, which is involved in cell growth and migration. mdpi.comencyclopedia.pub Some peptides can also modulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. nih.gov For instance, Acetyl sh-Pentapeptide-1, a derivative, has been shown to lessen the release of MMPs, particularly MMP-9, by suppressing interleukins like IL-8. inci.guide MMP-9 is responsible for the breakdown of collagen type IV, a key component of the basement membrane. inci.guide
Furthermore, peptides can influence signaling pathways related to inflammation. ijdvl.com For example, N-Acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), a tetrapeptide, can inhibit the production of pro-inflammatory factors by decreasing the activity of the MEK-ERK signaling pathway. nih.gov While the direct interaction of this compound with this specific pathway is not explicitly detailed in the provided results, the general mechanism of action for similar peptides suggests a potential for such interactions.
The table below summarizes the key signaling pathways and their potential effects related to this compound and similar peptides.
| Pathway/Component | Potential Effect | Reference |
| Keratinocyte IL-8 Secretion | Decreased secretion, mitigating skin irritation. | inci.guidecaymanchem.comglpbio.com |
| Fibroblast Activity | Stimulation of collagen and elastin synthesis. | nih.govmdpi.commdpi.comcosmacon.deencyclopedia.pub |
| Protein Kinase C | Activation, leading to cell growth and migration. | mdpi.comencyclopedia.pub |
| Matrix Metalloproteinases (MMPs) | Reduced release of MMP-9, protecting collagen IV. | inci.guide |
| MEK-ERK Signaling | Potential for inhibition of pro-inflammatory factors. | nih.gov |
Enzymatic Interactions and Regulation
The interaction of peptides with enzymes is a key aspect of their biological activity. These interactions can either inhibit or activate specific enzymes, leading to a cascade of cellular effects.
This compound has been associated with the inhibition of certain enzymes. As previously mentioned, a derivative, Acetyl sh-Pentapeptide-1, can suppress the release of matrix metalloproteinases (MMPs), particularly MMP-9. inci.guide This inhibition prevents the degradation of essential structural proteins in the skin. inci.guide
Additionally, studies on other N-acetyl-pentapeptides have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govnih.gov For example, the N-acetyl-pentapeptide Ac-P4 was found to be a mixed-type tyrosinase inhibitor. nih.govnih.gov While this specific peptide is different from this compound, it highlights the potential for acetylated pentapeptides to act as enzyme inhibitors.
The formation of enzyme-peptide complexes is fundamental to understanding the mechanism of action. Mechanistic studies often involve analyzing the kinetics of the enzyme-substrate interaction and the structure of the resulting complex. core.ac.uk
For instance, the catalytic mechanism of phospho-N-acetyl-muramyl-pentapeptide translocase is believed to involve the formation of a covalent intermediate with the peptide. nih.gov In the case of caspases, another class of enzymes, their interaction with peptide substrates involves the formation of an acyl-enzyme intermediate. acs.org While specific mechanistic studies on this compound enzyme complexes are not detailed in the provided search results, the general principles of enzyme-peptide interactions, such as the formation of tetrahedral intermediates and acyl-enzyme complexes, would likely apply. core.ac.ukacs.org
Genetic and Epigenetic Regulation
Epigenetic Modifications Induced by Acetyl Pentapeptide-1
Epigenetics refers to modifications to DNA and its associated proteins that change gene expression without altering the DNA sequence itself. These modifications, such as histone acetylation, act as a switchboard, controlling which genes are accessible for transcription.
The packaging of DNA into chromatin plays a critical role in gene regulation. The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. The accessibility of DNA to the transcriptional machinery is largely governed by the post-translational modification of histone tails.
One of the most significant of these modifications is histone acetylation. This process is controlled by the opposing actions of two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).
Histone Acetyltransferases (HATs) add an acetyl group to lysine (B10760008) residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the interaction between the histones and the negatively charged DNA. This leads to a more relaxed, "open" chromatin structure (euchromatin), which allows transcription factors and RNA polymerase to access the DNA and activate gene expression. scispace.com
Histone Deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on the histones and promoting a more condensed, "closed" chromatin structure (heterochromatin). This compaction restricts access to DNA, leading to transcriptional repression. scispace.com
The balance between HAT and HDAC activity is crucial for normal cellular function, and its disruption is linked to various diseases. External stimuli and intracellular signaling pathways can modulate the activity of these enzymes. For instance, stress signals can trigger kinase cascades that phosphorylate class II HDACs, causing them to be exported from the nucleus. scispace.com This removal of a repressive element allows HATs to acetylate target gene promoters, leading to their activation. scispace.com
While this compound is an acetylated peptide, this N-terminal acetylation primarily serves to increase its stability and bioavailability. There is no evidence to suggest it acts as a direct donor for histone acetylation. However, as a signaling molecule, it is conceivable that this compound could influence the intracellular pathways that modulate the activity or expression of HATs and HDACs. Such a mechanism would represent a powerful way for the peptide to exert long-term effects on cellular function by epigenetically altering the expression of its target genes. This remains a hypothetical mechanism that requires further scientific investigation.
Interplay with Other Epigenetic Markers
The action of bioactive peptides can be linked to the complex field of epigenetics, which involves modifications that alter gene expression without changing the DNA sequence itself. mdpi.comnih.gov Short peptides, composed of 2-7 amino acids, have been shown to penetrate cells and interact with components like histone proteins and DNA. nih.govnih.govresearchgate.net They can regulate the status of DNA methylation, a key epigenetic mechanism for activating or repressing genes. nih.govresearchgate.net While the direct epigenetic footprint of this compound is an area for further research, the signaling pathways it influences could indirectly affect the expression of genes that control epigenetic modifications within skin cells. The interaction of peptides with histone proteins is a proposed mechanism for how they can mediate gene expression. researchgate.net
Molecular Basis of Acetylation-Mediated Gene Regulation
Acetylation is a fundamental epigenetic mechanism for regulating gene expression. mdpi.com The process is primarily controlled by two enzyme classes: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them. frontiersin.org The addition of an acetyl group to lysine residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure. mdpi.comnih.gov This "open" chromatin is more accessible to the transcriptional machinery, generally resulting in increased gene transcription. mdpi.com While this compound is an acetylated molecule, its primary described function is as a signaling peptide that interacts with cell surface receptors. cosmacon.degoogle.com However, the downstream effects of this signaling could potentially modulate the activity of HATs and HDACs, thereby indirectly influencing the gene expression patterns in keratinocytes and melanocytes. frontiersin.org
Applications in Cosmetics and Dermatology
Skin Lightening and Hyperpigmentation Control
Due to its mechanism of interfering with melanin (B1238610) synthesis, Acetyl Pentapeptide-1 is utilized in cosmetic products designed to address uneven skin tone and hyperpigmentation. cosmacon.de It is incorporated into formulations aimed at reducing the appearance of dark spots and promoting a brighter, more regular complexion. cosmacon.de
In Vitro Biological System Investigations
Cell Culture Models for Efficacy Assessment
Human Keratinocyte Culture Systems
Human keratinocyte culture systems are fundamental in assessing the biological effects of cosmetic and dermatological ingredients. thermofisher.com These systems utilize primary human keratinocytes, the most abundant cell type in the epidermis, to create an in vitro environment that mimics the skin's outer layer. thermofisher.com Both neonatal (HEKn) and adult (HEKa) keratinocytes are cultured in specialized, often serum-free, media to support their proliferation and differentiation. thermofisher.com The expression of specific proteins, such as proteoglycans, is crucial for keratinocyte activation and maintaining dermal homeostasis. ijdvl.com
The use of an extracellular matrix (ECM) derived from human dermal fibroblasts in a xenogeneic-free culture system has been shown to maintain the stem-like characteristics of primary human keratinocytes during expansion. nih.gov Keratinocytes cultured on these matrices exhibit rapid proliferation and retain markers associated with a less differentiated state. nih.gov This is significant because contact with the ECM is known to prevent terminal differentiation. nih.gov The evaluation of peptides in these culture systems often involves assessing their impact on cell proliferation, differentiation markers, and the synthesis of structural proteins. For instance, some peptides have been shown to boost the synthesis of syndecan-1 and collagen XVII in keratinocytes, which reinforces the skin's structural cohesion. ijdvl.com
Fibroblast Cell Lines
Fibroblast cell lines are crucial for investigating the effects of peptides on the dermal layer of the skin. Fibroblasts are responsible for producing and maintaining the extracellular matrix (ECM), which provides structural support to the skin. researchgate.netdrirenaeris.com In vitro studies often utilize human dermal fibroblast (HDF) cell lines to assess how peptides influence the synthesis of key ECM components. researchgate.net
Acetyl Pentapeptide-1 has been shown to stimulate the synthesis of collagen and elastin (B1584352) in fibroblasts. ulprospector.com The mechanism of action for many signal peptides involves stimulating fibroblast activity, leading to an increased production of collagen, elastin, fibronectin, glycosaminoglycans, and proteoglycans. mdpi.comnih.gov This stimulation can occur through various signaling pathways, including the activation of protein kinase C and the transforming growth factor-beta (TGF-β) pathway. mdpi.comnih.gov For example, the pentapeptide Lys-Thr-Thr-Lys-Ser has been identified as a potent stimulator of collagen and fibronectin production in various mesenchymal cells, including fibroblasts. researchgate.net The table below summarizes the effects of certain peptides on fibroblast activity.
| Peptide Family | Effect on Fibroblasts | Key Proteins Stimulated | Reference |
| Signal Peptides | Stimulate metabolism and proliferation | Collagen, Elastin, Fibronectin, Glycosaminoglycans | mdpi.comnih.gov |
| Palmitoyl Pentapeptide-4 | Accelerates procollagen (B1174764) production | Collagen I & III, Hyaluronic Acid | nih.gov |
| Lys-Thr-Thr-Lys-Ser | Stimulates ECM production | Collagen, Fibronectin | researchgate.net |
| This compound | Stimulates protein synthesis | Collagen, Elastin | ulprospector.com |
Other Relevant In Vitro Models for Biological Mechanisms
Beyond keratinocyte and fibroblast models, other in vitro systems are employed to elucidate the diverse biological mechanisms of peptides. For instance, melanocyte cell cultures are used to study the effects of peptides on melanin (B1238610) production and pigmentation. mdpi.com Some peptides have been shown to modulate tyrosinase activity and melanin content in these cells. nih.gov
Biochemical Assays for Functional Validation
Cytokine and Chemokine Secretion Assays
Cytokine and chemokine secretion assays are vital for understanding the immunomodulatory and anti-inflammatory properties of this compound. These assays measure the release of signaling molecules from cells in response to a stimulus. This compound is known to mimic the action of the immunomodulatory protein Thymopoietin (B12651440). inci.guide In vitro studies have shown that it can suppress the secretion of pro-inflammatory interleukins, particularly Interleukin-8 (IL-8). inci.guide This reduction in inflammatory mediators helps to soothe sensitive skin and enhance its natural defense mechanisms. inci.guide
The modulation of cytokine release is a key mechanism for many cosmetic peptides. For example, some peptides are known to reduce the production of Interleukin-6 (IL-6), which is involved in the inflammatory response following UVB exposure. researchgate.net The ability to quantify the secretion of these molecules allows for a detailed characterization of a peptide's anti-inflammatory potential.
| Peptide/Compound | Effect on Cytokine/Chemokine Secretion | Cell Type | Reference |
| This compound | Suppresses Interleukin-8 (IL-8) secretion | Not specified | inci.guide |
| Palmitoyl Hexapeptide-12 | Reduces Interleukin-6 (IL-6) production | Keratinocytes, Fibroblasts | researchgate.net |
| Palmitoyl Tripeptide-8 | Reduces UVB-induced inflammatory cytokines (e.g., IL-8) | Not specified | researchgate.net |
Enzyme Activity Assays (e.g., Matrix Metalloproteinases)
Enzyme activity assays are critical for validating the functional effects of peptides on key enzymes involved in skin aging and degradation of the extracellular matrix (ECM). nih.govactaorthop.org Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for breaking down ECM components like collagen. nih.govresearchgate.net
This compound has been shown to lessen the release and activity of MMPs, specifically MMP-9. inci.guide MMP-9 is responsible for the degradation of type IV collagen, a crucial component of the basement membrane. inci.guide By inhibiting MMP-9, this compound helps to prevent the breakdown of the skin's structural proteins. inci.guide Various assay formats are used to measure MMP activity, including FRET-based assays where a fluorescently labeled peptide substrate is cleaved by the enzyme, resulting in a detectable signal. eurogentec.com These assays can be used for high-throughput screening of MMP inhibitors. eurogentec.com The inhibition of MMPs is a common mechanism for anti-aging peptides, as it helps to preserve the integrity of the dermal matrix. genscript.com
| Peptide | Effect on MMPs | Specific MMPs Targeted | Reference |
| This compound | Lessens release and activity | MMP-9 | inci.guide |
| Rice Peptides | Inhibit MMP activity | Not specified | ijdvl.com |
| Copper Tripeptide-1 | Modulates MMP expression | Not specified | nih.gov |
| Chrono Control Penta | Decreased secretion | MMP-2, MMP-9 | mdpi.com |
An in-depth examination of the synthetic oligopeptide, this compound, reveals its interactions within biological systems at the cellular and molecular level. This article focuses exclusively on the scientific investigations into its effects on the extracellular matrix and cellular behaviors, and the molecular biology techniques employed in these in vitro studies.
Future Research Directions and Emerging Paradigms
Interdisciplinary Research Opportunities in Peptide Science
The future study of Acetyl Pentapeptide-1 is poised to benefit significantly from the convergence of multiple scientific disciplines. The inherent biological activity of peptides invites collaboration between fields such as immunology, dermatology, materials science, and computational biology to unlock a deeper understanding of their function and to innovate new applications.
Key interdisciplinary opportunities include:
Immunology and Dermatology: Given that this compound is the acetylated form of a thymopoietin (B12651440) fragment, a hormone central to the immune system, there is a substantial opportunity for joint research. inci.guidenih.gov Collaborative studies could elucidate the precise mechanisms by which its immunomodulatory properties affect skin-related inflammatory processes and enhance the skin's natural defense mechanisms. inci.guide
Biomaterials and Nanotechnology: The development of novel materials for peptide delivery and application is a burgeoning field. mdpi.comnih.gov Research combining materials science with peptide chemistry can lead to the creation of advanced hydrogels, films, and scaffolds that incorporate this compound, potentially for applications in tissue regeneration and controlled-release topical systems. ill.eu
Computational and Structural Biology: In silico methods, including molecular modeling and virtual screening, are becoming indispensable for predicting peptide structures, their binding affinities to targets like matrix metalloproteinases (MMPs), and for designing new peptide analogues with enhanced stability and activity. sns.itacs.org Such computational approaches can accelerate research and reduce costs associated with traditional laboratory screening. sns.it
Advancements in Peptide Delivery Systems for Research Models
A primary challenge in peptide research is overcoming their inherent limitations, such as poor stability and low permeability across biological barriers. nih.gov Future research on this compound will increasingly focus on advanced delivery systems to enhance its bioavailability and efficacy in in vitro, ex vivo, and preclinical research models. frontiersin.org
Recent progress in nanotechnology offers a suite of tools to address these challenges. nih.govlubio.ch Encapsulating peptides within nanocarriers can protect them from enzymatic degradation and improve their delivery to target sites. lubio.ch Research into thymopentin (B1683142) (TP5), the parent peptide of this compound, has demonstrated the potential of various lipid-based nanocarriers. nih.govresearchgate.net These systems are designed to improve the peptide's stability and facilitate its transport across cellular layers, a critical step for its biological activity. researchgate.net
| Delivery System Type | Description | Investigated for Thymopentin (Parent Peptide) | Potential Research Application for this compound |
|---|---|---|---|
| Microemulsions | Thermodynamically stable, isotropic systems of oil, water, and surfactant. | Yes researchgate.net | To enhance solubility and penetration in topical research models. |
| Niosomes | Non-ionic surfactant-based vesicles that can encapsulate hydrophilic and lipophilic compounds. | Yes researchgate.net | To improve stability and control release kinetics in cell culture studies. |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature, offering high stability. | Yes researchgate.net | To create stable formulations for long-term ex vivo tissue studies. |
| Hydrogels | Three-dimensional polymer networks that can hold large amounts of water and provide sustained release. | General Peptide Research ill.eu | Development of enzyme-responsive hydrogel depots for sustained-release studies in animal models. |
Future work will likely involve creating more sophisticated "smart" delivery systems that release this compound in response to specific biological triggers, such as changes in pH or the presence of certain enzymes at a target site. lubio.ch
Integration of Omics Technologies (e.g., Proteomics, Metabolomics)
The advent of "omics" technologies provides powerful tools for a system-wide understanding of the biological effects of this compound. These high-throughput methods can move research beyond single-endpoint measurements to a holistic view of the molecular changes induced by the peptide.
Proteomics: The study of the entire set of proteins in a biological system, known as proteomics, is particularly relevant for this compound. nih.gov Since one of its known mechanisms is the inhibition of matrix metalloproteinase-9 (MMP-9), a protease that degrades extracellular matrix components like type IV collagen, proteomics can be used to comprehensively identify its full range of substrates. inci.guideersnet.org Quantitative proteomics techniques, such as iTRAQ-TAILS, have been used to analyze the degradome of MMPs, and similar approaches could precisely map the downstream effects of MMP-9 inhibition by this compound. ersnet.org Furthermore, as the peptide itself is acetylated, acetylproteomics can be employed to study the broader role of this modification in protein regulation and signaling pathways. nih.govmtoz-biolabs.comnih.gov
Metabolomics: This technology involves the comprehensive analysis of small molecules (metabolites) within a cell or organism. aging-us.com Metabolomic studies could reveal the metabolic shifts that occur in skin cells following treatment with this compound. For instance, by analyzing changes in amino acids, lipids, and energy metabolites, researchers could uncover novel pathways affected by the peptide's immunomodulatory or matrix-protecting activities. frontiersin.org Studies have already identified certain acetylated dipeptides, like acetyl-carnosine, as markers in aging research, suggesting that metabolomics could provide valuable insights into the biochemical impact of acetylated peptides. mdpi.com
| Omics Technology | Potential Research Goal for this compound | Example Approach | Anticipated Outcome |
|---|---|---|---|
| Proteomics (Degradomics) | Identify all protein substrates affected by MMP-9 inhibition. | Mass spectrometry-based analysis of cell lysates treated with this compound. ersnet.org | A complete map of the proteins protected from degradation, revealing new biological functions. |
| Acetylproteomics | Investigate the role of acetylation in the peptide's function and cellular response. | Enrichment of acetylated peptides from treated cells followed by mass spectrometry. mtoz-biolabs.com | Understanding if the acetyl group influences interactions or if the peptide affects other acetylated proteins. |
| Metabolomics | Profile the metabolic signature of cells exposed to the peptide. | UPLC-MS/MS analysis of cellular extracts to quantify changes in metabolites. frontiersin.org | Identification of metabolic pathways modulated by the peptide, linking it to cellular energy, stress, or repair processes. |
Development of Novel Research Tools and Probes
To investigate the specific molecular interactions and dynamic processes of this compound in complex biological systems, the development of customized research tools and chemical probes is essential. These tools enable researchers to visualize, track, and quantify the peptide's activity with high precision.
Fluorescent and Radiolabeled Probes: By conjugating this compound to a fluorescent dye (e.g., Cy5.5) or a radionuclide, its localization and accumulation in tissues and cells can be tracked using advanced imaging techniques. nih.gov This approach would be invaluable for studying skin penetration in ex vivo models and for visualizing its binding to specific cellular structures.
Activity-Based Probes (ABPs): ABPs are powerful tools designed to covalently label active enzymes in a complex proteome. mdpi.com An ABP based on the this compound sequence could be developed to specifically target and label active MMP-9. Such a probe would not only confirm direct engagement with the target enzyme in a cellular context but could also be used to quantify the functional status of MMP-9 under various conditions. acs.org
Affinity Chromatography Reagents: Immobilizing this compound onto a solid support (e.g., agarose (B213101) beads) creates a tool for affinity chromatography. This can be used to isolate its binding partners from cell or tissue lysates, helping to identify previously unknown receptors or interacting proteins and further clarifying its mechanism of action.
| Tool/Probe Type | Principle | Specific Application for this compound Research |
|---|---|---|
| Fluorescently Labeled Peptides | A fluorophore is attached to the peptide sequence. | Visualize skin penetration and cellular uptake in microscopy studies. |
| Activity-Based Probes (ABPs) | A reactive "warhead" and a reporter tag are incorporated into the peptide structure to covalently label an enzyme target. mdpi.comacs.org | Develop a probe to specifically label and quantify active MMP-9, confirming target engagement in cells. |
| Affinity Pull-Down Assays | The peptide is immobilized on a resin to "capture" its binding partners from a protein mixture. | Identify novel interacting proteins or receptors in the skin's extracellular matrix or on cell surfaces. |
| Peptide Arrays | Systematic variations of the this compound sequence are synthesized on a solid surface. | Map the key amino acid residues responsible for binding to MMP-9 or other targets. |
The creation of these specialized tools will be crucial for moving from understanding what this compound does to understanding precisely how and where it acts.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Acetyl Pentapeptide-1 in laboratory settings?
- Methodological Answer :
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly. Ensure proper deprotection and coupling steps monitored via Kaiser or chloranil tests .
- Purification : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid .
- Characterization : Validate purity (>95%) via analytical HPLC and confirm identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For novel compounds, provide full spectral data in supplementary materials .
- Example Table :
| Technique | Purpose | Key Parameters |
|---|---|---|
| RP-HPLC | Purity | Retention time, peak integration |
| MALDI-TOF | Mass | m/z ratio, isotopic pattern |
| 1H-NMR | Structure | Chemical shifts, coupling constants |
Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?
- Methodological Answer :
- Cell Lines : Select relevant models (e.g., human dermal fibroblasts for collagen synthesis studies). Include positive/negative controls (e.g., TGF-β for collagen induction) .
- Dosage : Conduct dose-response experiments (e.g., 0.1–100 µM) to determine EC50 values. Account for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Endpoints : Measure biomarkers via ELISA (e.g., procollagen type I) or qPCR (e.g., COL1A1 expression). Normalize data to housekeeping genes/proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer :
- Hypothesis Testing : Compare conflicting data (e.g., activation of TGF-β vs. MAPK pathways) using pathway-specific inhibitors (e.g., SB431542 for TGF-β) .
- Experimental Variables : Replicate studies under standardized conditions (pH, temperature, cell passage number) to isolate confounding factors .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify biases (e.g., commercial funding, assay variability) .
Q. What strategies are effective for assessing the stability and degradation kinetics of this compound under physiological conditions?
- Methodological Answer :
- Stability Studies : Incubate peptides in PBS (pH 7.4) or serum at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and quantify intact peptide via HPLC-MS .
- Degradation Pathways : Use protease inhibitors (e.g., EDTA for metalloproteases) to identify enzymatic contributors. Compare half-life (t1/2) across conditions .
- Data Interpretation : Apply kinetic models (e.g., first-order decay) to calculate degradation rates. Report confidence intervals for reproducibility .
Q. How can in silico modeling improve target identification for this compound?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to predict binding affinities for collagen receptors (e.g., integrins). Validate with mutagenesis studies .
- MD Simulations : Run 100-ns simulations in GROMACS to assess peptide-membrane interactions (e.g., lipid bilayer penetration) .
- Limitations : Address force field inaccuracies by cross-referencing with experimental data (e.g., SPR binding assays) .
Methodological Frameworks for Rigorous Research
- PICO/FINER Criteria : Ensure questions are Feasible, Novel, and Ethically sound (e.g., "Does this compound enhance wound healing in diabetic mice without toxicity?") .
- Data Reproducibility : Follow ARRIVE guidelines for animal studies or CONSORT for clinical trials, detailing randomization, blinding, and statistical power .
- Conflict Resolution : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in bioactivity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
